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molecular formula C10H14N2O2 B8617642 methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate

Cat. No. B8617642
M. Wt: 194.23 g/mol
InChI Key: ZBXOGRCFXWKZKY-UHFFFAOYSA-N
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Patent
US09446130B2

Procedure details

To a solution of 1-methyl-6,7-dihydro-1H-indazole-4-carboxylate (7.5 g, 38.7 mmol) and NiCl2 (4.9 g, 38.7 mmol) in MeOH (250 mL) was added NaBH4 (14 g, 387 mmol) in portions at 0° C. The resulting mixture was stirred at room temperature for further 1 hour. The solvent was removed and the residue was purified by column chromatography on silica gel (PE/THF=5/1 v/v %) to afford methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (7 g, 94%).
Name
1-methyl-6,7-dihydro-1H-indazole-4-carboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH:7]=[C:6]([C:11]([O-:13])=[O:12])[C:5]=2[CH:4]=[N:3]1.[BH4-].[Na+].[CH3:16]O>Cl[Ni]Cl>[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([C:11]([O:13][CH3:16])=[O:12])[C:5]=2[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
1-methyl-6,7-dihydro-1H-indazole-4-carboxylate
Quantity
7.5 g
Type
reactant
Smiles
CN1N=CC=2C(=CCCC12)C(=O)[O-]
Name
Quantity
14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
4.9 g
Type
catalyst
Smiles
Cl[Ni]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (PE/THF=5/1 v/v %)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC=2C(CCCC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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